![molecular formula C14H17Cl2NO4 B14356670 4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate CAS No. 92295-16-4](/img/structure/B14356670.png)
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzene ring substituted with bis(2-chloroethyl)amino groups and diacetate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate typically involves the reaction of 4-[Bis(2-chloroethyl)amino]benzene-1,2-diol with acetic anhydride under acidic conditions. The reaction proceeds through the acetylation of the hydroxyl groups on the benzene ring, resulting in the formation of the diacetate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate involves its interaction with cellular components. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA function. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: Another nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Similar in structure and used for similar therapeutic purposes.
Cyclophosphamide: A widely used alkylating agent with similar mechanisms of action.
Uniqueness
4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its diacetate groups also contribute to its unique reactivity and applications.
Propiedades
Número CAS |
92295-16-4 |
|---|---|
Fórmula molecular |
C14H17Cl2NO4 |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
[2-acetyloxy-4-[bis(2-chloroethyl)amino]phenyl] acetate |
InChI |
InChI=1S/C14H17Cl2NO4/c1-10(18)20-13-4-3-12(9-14(13)21-11(2)19)17(7-5-15)8-6-16/h3-4,9H,5-8H2,1-2H3 |
Clave InChI |
PADACNHEAHBUKM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)N(CCCl)CCCl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


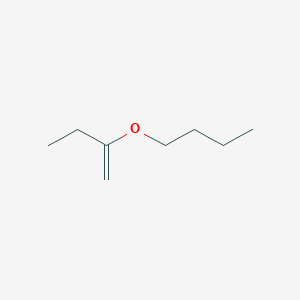
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)


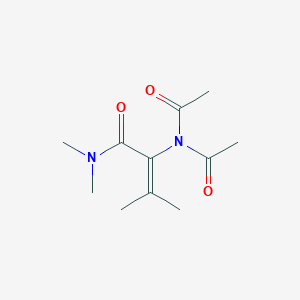
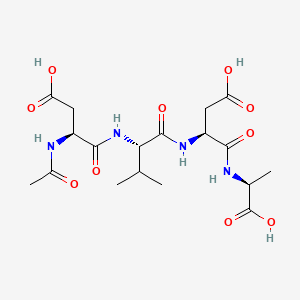
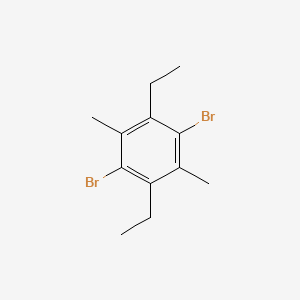

![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)
![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)

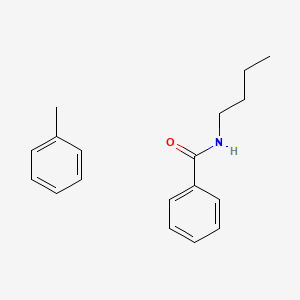
![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)

